molecular formula C20H30N4O8S B7881232 Acth (1-4)

Acth (1-4)

Cat. No.: B7881232
M. Wt: 486.5 g/mol
InChI Key: GTYVWTFUSMUWHM-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acth (1-4) is a peptide composed of four amino acids: serine, tyrosine, serine, and methionine. Peptides like Acth (1-4) play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry. The sequence of amino acids in this peptide determines its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acth (1-4) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like Acth (1-4) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. Quality control measures, such as HPLC and mass spectrometry, are employed to verify the peptide’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Acth (1-4) can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Phosphorylation: The serine residues can be phosphorylated, which is crucial in many signaling pathways.

    Nitration: The tyrosine residue can undergo nitration, forming 3-nitrotyrosine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid can be used under mild conditions.

    Phosphorylation: Kinases or chemical reagents like phosphoramidite can be used.

    Nitration: Nitric acid or peroxynitrite can be used under controlled conditions.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Phosphorylation: Phosphoserine.

    Nitration: 3-nitrotyrosine.

Scientific Research Applications

Acth (1-4) has diverse applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Acth (1-4) depends on its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the serine residues can be phosphorylated, altering the peptide’s function. The methionine residue can undergo oxidation, affecting the peptide’s stability and activity.

Comparison with Similar Compounds

Acth (1-4) can be compared to other peptides with similar sequences:

    H-Ser-Tyr-Ser-Gly-OH: Similar but with glycine instead of methionine, affecting its hydrophobicity and oxidation potential.

    H-Ser-Tyr-Ser-Ala-OH: Alanine substitution alters the peptide’s structure and reactivity.

    H-Ser-Tyr-Ser-Leu-OH: Leucine substitution increases hydrophobic interactions.

Acth (1-4) is unique due to the presence of methionine, which can undergo oxidation, providing insights into oxidative stress and related biological processes.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O8S/c1-33-7-6-14(20(31)32)22-19(30)16(10-26)24-18(29)15(23-17(28)13(21)9-25)8-11-2-4-12(27)5-3-11/h2-5,13-16,25-27H,6-10,21H2,1H3,(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t13-,14-,15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYVWTFUSMUWHM-VGWMRTNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acth (1-4)
Reactant of Route 2
Acth (1-4)
Reactant of Route 3
Acth (1-4)
Reactant of Route 4
Acth (1-4)
Reactant of Route 5
Acth (1-4)
Reactant of Route 6
Acth (1-4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.